Cas no 941867-54-5 (1-(2-Thienylsulfonyl)prolyl chloride)

1-(2-Thienylsulfonyl)prolyl chloride is a specialized reagent used in peptide synthesis and organic transformations, particularly as an activated ester derivative for introducing proline or proline-like moieties. Its key advantages include high reactivity as an acylating agent, facilitating efficient amide bond formation under mild conditions. The thienylsulfonyl group enhances stability while maintaining selectivity, reducing side reactions. This compound is valuable in medicinal chemistry and asymmetric synthesis due to its chiral proline backbone, enabling stereocontrolled reactions. It is typically handled under anhydrous conditions to preserve reactivity. Suitable for use in solution-phase or solid-phase synthesis, it offers versatility in constructing complex molecular architectures.
1-(2-Thienylsulfonyl)prolyl chloride structure
941867-54-5 structure
Product Name:1-(2-Thienylsulfonyl)prolyl chloride
CAS No:941867-54-5
MF:C9H10ClNO3S2
MW:279.763598918915
MDL:MFCD09743223
CID:5043134
PubChem ID:24263473
Update Time:2025-10-19

1-(2-Thienylsulfonyl)prolyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Thienylsulfonyl)prolyl chloride
    • (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride
    • MDL: MFCD09743223
    • Inchi: 1S/C9H10ClNO3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2/t7-/m0/s1
    • InChI Key: RXDAUMNIYBMILU-ZETCQYMHSA-N
    • SMILES: ClC([C@@H]1CCCN1S(C1=CC=CS1)(=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 379
  • XLogP3: 2.2
  • Topological Polar Surface Area: 91.1

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Additional information on 1-(2-Thienylsulfonyl)prolyl chloride

Introduction to 1-(2-Thienylsulfonyl)prolyl chloride (CAS No. 941867-54-5)

1-(2-Thienylsulfonyl)prolyl chloride, identified by its Chemical Abstracts Service (CAS) number 941867-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to the class of sulfonyl chloride derivatives, characterized by its unique structural motif featuring a thiophene ring linked to a proline moiety via a sulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The thiophene ring in 1-(2-Thienylsulfonyl)prolyl chloride is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. Thiophene derivatives are widely recognized for their role in drug development, often serving as pharmacophores in small-molecule inhibitors and therapeutic agents. The incorporation of a thiophene scaffold into 1-(2-Thienylsulfonyl)prolyl chloride enhances its potential utility in designing compounds with improved pharmacokinetic profiles and target specificity.

On the other hand, the proline moiety is a non-proteinogenic amino acid that plays a crucial role in protein folding and enzyme catalysis. In pharmaceutical applications, proline derivatives are frequently employed to modulate enzyme activity or to enhance the solubility and bioavailability of drug candidates. The sulfonyl chloride group in 1-(2-Thienylsulfonyl)prolyl chloride facilitates further chemical modifications, enabling the synthesis of more complex structures through nucleophilic substitution reactions.

The synthesis of 1-(2-Thienylsulfonyl)prolyl chloride involves multi-step organic transformations, typically starting from commercially available precursors such as 2-thiophenedisulfonic acid and proline. The key step involves the formation of the sulfonyl chloride bond, which is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have also been explored to improve yield and purity.

In recent years, 1-(2-Thienylsulfonyl)prolyl chloride has been investigated for its potential applications in drug discovery and development. Its structural features make it a promising candidate for designing novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in synthesizing thiophene-based protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The proline moiety's ability to mimic peptide bonds further enhances its role in developing peptidomimetics with enhanced metabolic stability.

One notable area where 1-(2-Thienylsulfonyl)prolyl chloride has shown promise is in the development of antiviral agents. The thiophene ring's electronic properties allow for interactions with viral enzymes, potentially disrupting replication mechanisms. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory effects on viral proteases, making them attractive candidates for further medicinal chemistry optimization.

Furthermore, the compound's potential as an intermediate in peptide coupling reactions has been explored. Sulfonyl chlorides are well-known reagents for activating carboxylic acids in peptide synthesis, and 1-(2-Thienylsulfonyl)prolyl chloride could serve as a versatile building block for constructing complex peptidomimetics. This capability is particularly relevant in the design of targeted therapies where precise control over peptide structure is essential.

The chemical properties of 1-(2-Thienylsulfonyl)prolyl chloride, including its solubility and reactivity, have been systematically studied to optimize its use in synthetic protocols. Solvent effects play a significant role in determining reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) often preferred for sulfonylation reactions. Additionally, temperature control is crucial to prevent side reactions and ensure high yields.

In conclusion, 1-(2-Thienylsulfonyl)prolyl chloride (CAS No. 941867-54-5) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features—combining a thiophene ring with a proline moiety—make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this are likely to play an increasingly important role in drug development pipelines.

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